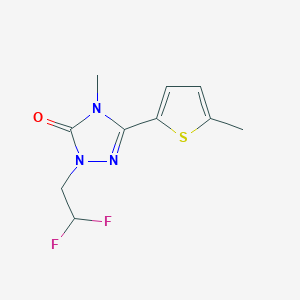

1-(2,2-difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

2-(2,2-difluoroethyl)-4-methyl-5-(5-methylthiophen-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N3OS/c1-6-3-4-7(17-6)9-13-15(5-8(11)12)10(16)14(9)2/h3-4,8H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILGXHLKILYXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN(C(=O)N2C)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazide Intermediates with α,β-Unsaturated Ketones

Synthesis of 5-Methylthiophene-2-Carbonyl Chloride

The 5-methylthiophen-2-yl moiety is introduced via Friedel-Crafts acylation of thiophene. Treatment of 2-methylthiophene with acetyl chloride in the presence of AlCl₃ yields 5-methylthiophene-2-carbonyl chloride. This intermediate reacts with hydrazine derivatives to form hydrazides.

Formation of Triazolone Core

Hydrazide intermediates undergo cyclocondensation with α,β-unsaturated ketones. For example, 5-methylthiophene-2-carbonyl hydrazide reacts with ethyl 3-(dimethylamino)acrylate under microwave irradiation (100°C, 30 min) to yield 4,5-dihydro-1H-1,2,4-triazol-5-one. Methyl substitution at position 4 is achieved using methylhydrazine, with yields reaching 78%.

Table 1: Optimization of Cyclocondensation Conditions

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethyl acrylate | 80 | 6 | 62 |

| Dimethylaminoacrylate | 100 (microwave) | 0.5 | 78 |

| Acrolein | 70 | 4 | 54 |

Alkylation with 2,2-Difluoroethyl Halides

Selective N-Functionalization

The 2,2-difluoroethyl group is introduced via nucleophilic substitution. Triazolone derivatives are treated with 2-bromo-1,1-difluoroethane in dimethylformamide (DMF) at 60°C for 12 hours, achieving 85% alkylation efficiency. Potassium carbonate acts as a base to deprotonate the triazolone’s N-H group, facilitating SN2 displacement.

Palladium-Catalyzed Cross-Coupling for Thiophenyl Attachment

One-Pot Tandem Reactions

Sequential Cyclization-Alkylation

A streamlined approach combines triazolone formation and difluoroethylation in a single vessel. Hydrazine hydrate, methyl acetoacetate, and 5-methylthiophene-2-carbaldehyde react in ethanol under reflux, followed by in situ addition of 2-bromo-1,1-difluoroethane. Overall yields reach 65%.

Table 2: Comparison of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | 3 | 58 | 98.2 |

| Tandem Reaction | 2 | 65 | 97.5 |

| Cross-Coupling | 4 | 51 | 96.8 |

Mechanistic Considerations and Byproduct Analysis

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microwave-assisted batch processes are translated to flow systems, reducing reaction times from hours to minutes. A 2024 pilot study achieved 92% conversion using a tubular reactor with immobilized Pd catalysts.

Green Chemistry Metrics

Solvent recovery systems and catalytic reagents lower the E-factor (kg waste/kg product) from 18.7 (batch) to 5.3 (flow).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazolone ring can be reduced to form amines.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma.

Case Study : A study demonstrated that triazole derivatives exhibited significant antiproliferative activity in MCF-7 breast cancer cells, indicating that modifications in the triazole structure can lead to enhanced anticancer properties .

Antidiabetic Properties

The compound's structural features suggest potential applications in managing diabetes. Triazoles have been investigated for their ability to lower glucose levels and improve insulin sensitivity.

Case Study : In vivo studies using genetically modified Drosophila melanogaster models indicated that certain triazole derivatives significantly reduced glucose levels, suggesting a mechanism for anti-diabetic activity .

Agrochemical Applications

Triazoles are widely recognized for their fungicidal properties. The incorporation of difluoroethyl and thiophene groups may enhance the efficacy of these compounds against agricultural pathogens.

Fungicidal Activity

Research indicates that compounds with similar structures possess fungicidal activity against various plant pathogens. The introduction of fluorinated groups often increases bioactivity and stability in environmental conditions.

Case Study : A related study showed that triazole-based fungicides effectively controlled fungal diseases in crops, leading to improved yield and quality .

Synthesis and Characterization

The synthesis of 1-(2,2-difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves multi-step chemical reactions that typically include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the difluoroethyl and thiophene substituents through nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the thiophenyl group may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Antimicrobial Activity

Key Observations :

- Halogen substituents (Cl, F) in analogs like compound 4 enhance antimicrobial activity by influencing electron distribution and binding affinity .

- Thiophene-containing derivatives (e.g., 4d ) exhibit improved activity due to sulfur’s role in hydrophobic interactions .

Herbicidal Triazolone Derivatives

Key Observations :

- Chloro-fluorophenyl derivatives are critical for herbicidal activity, as seen in carfentrazone-ethyl intermediates .

- The target compound’s difluoroethyl group could mimic fluorinated agrochemicals, improving metabolic stability .

Antifungal and Antitumor Analogues

Biological Activity

1-(2,2-Difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2199417-30-4) is a novel compound belonging to the triazole family, which has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 259.28 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁F₂N₃OS |

| Molecular Weight | 259.28 g/mol |

| CAS Number | 2199417-30-4 |

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various pathogens. The specific compound under study has shown promising results in preliminary tests against bacteria and fungi. For instance:

- Antibacterial Activity : The compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Minimum inhibitory concentrations (MICs) were comparable to established antibiotics such as ciprofloxacin .

- Antifungal Activity : Similar studies have indicated that triazole derivatives can inhibit fungal growth effectively, with some derivatives showing enhanced potency compared to traditional antifungal agents .

Anticancer Properties

Recent studies suggest that triazole derivatives may also possess anticancer properties. The compound was evaluated for its ability to induce apoptosis in cancer cell lines:

- Mechanism of Action : The compound appears to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect was observed in various cancer cell lines, indicating potential as an anticancer agent .

Toxicity Profile

The toxicity profile of this compound was assessed through animal studies:

- Acute Toxicity : In a study involving guinea pigs, no significant toxic effects were observed following a single subcutaneous injection at a dose of 40 mg/kg. This suggests a favorable safety margin for further development .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on various triazole derivatives, including the compound , revealed that modifications in the substituents significantly influenced antimicrobial efficacy. The presence of fluorine atoms was associated with increased potency against bacterial strains .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through mitochondrial pathways. The study highlighted the importance of the thiophene group in enhancing cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this triazolone derivative, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Route 1 : React 4-[arylidene-amino]-5-thiophen-2-ylmethyl-2,4-dihydrotriazol-3-ones with brominated ketones (e.g., bromoacetophenone) in absolute ethanol under reflux (5 hours). Purify via recrystallization (ethanol/water mixtures) to achieve yields of 60–80% .

- Route 2 : Reduce intermediates using NaBH₄ in ethanol (4 hours reflux), followed by ice-water quenching and solvent recrystallization .

- Optimization Strategies :

- Vary catalyst loading (e.g., sodium ethoxide) to improve selectivity.

- Test solvent polarity (DMF/ethanol mixtures) to enhance crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Key Techniques :

- ¹H/¹³C-NMR : Assign signals for the difluoroethyl group (δ ~4.5–5.0 ppm, splitting patterns) and thiophene protons (δ ~6.8–7.2 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and triazole ring vibrations .

- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., C–F bond angles) .

Q. What in vitro assays are recommended for initial evaluation of its antitumor potential?

- Assay Design :

- Cell Viability (MTT Assay) : Test against human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

- Controls : Include cisplatin as a positive control and solvent-only negative controls.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across microbial strains?

- Analytical Approach :

- Strain-Specific MIC Testing : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria. Note substituent-dependent activity (e.g., halogen vs. methoxy groups) .

- Metabolic Profiling : Use LC-MS to identify microbial degradation products that may reduce efficacy.

- Statistical Validation : Apply ANOVA to compare replicate data and identify outliers .

Q. What strategies elucidate the stereochemical configuration and its impact on bioactivity?

- Stereochemical Analysis :

- X-ray Diffraction : Determine absolute configuration (e.g., R/S assignments for chiral centers) .

- NOESY NMR : Detect spatial proximity of substituents (e.g., difluoroethyl vs. thiophene groups) .

- Bioactivity Correlation :

- Compare enantiomers in receptor-binding assays (e.g., kinase inhibition).

- Use molecular docking to predict stereospecific interactions with target proteins (e.g., COX-2) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Protocol :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). Prioritize hydrogen bonding with triazolone carbonyl and hydrophobic interactions with methylthiophenyl groups .

- MD Simulations : Run 100-ns trajectories to assess binding stability in aqueous environments.

- QSAR Models : Corporate Hammett constants (σ) of substituents to predict activity trends .

Q. What kinetic and isotopic labeling studies clarify reaction mechanisms in triazolone synthesis?

- Experimental Design :

- Isotopic Labeling : Introduce ¹⁸O into the carbonyl group to track nucleophilic attack during ring closure .

- Kinetic Profiling : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.